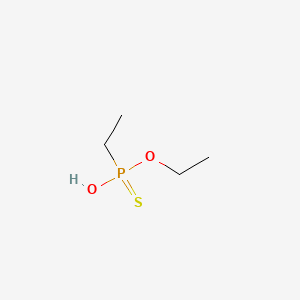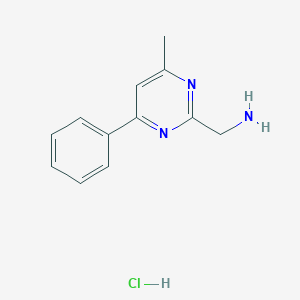
(4-Methyl-6-phenylpyrimidin-2-YL)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-6-phenylpyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C12H14ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-phenylpyrimidin-2-YL)methanamine hydrochloride typically involves the reaction of 4-methyl-6-phenylpyrimidine with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-6-phenylpyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
(4-Methyl-6-phenylpyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (4-Methyl-6-phenylpyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (4-Methyl-6-phenylpyrimidin-2-YL)methanamine hydrochloride include:
4-Methyl-6-phenylpyrimidine: A precursor in the synthesis of the target compound.
2-Phenylpyrimidine: A related pyrimidine derivative with different substituents.
4-Chloro-6-phenylpyrimidine: Another pyrimidine derivative with a chlorine substituent.
Uniqueness
Its methanamine group, in particular, allows for a wide range of chemical modifications and interactions .
Propiedades
Número CAS |
1196152-36-9 |
|---|---|
Fórmula molecular |
C12H14ClN3 |
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
(4-methyl-6-phenylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-9-7-11(15-12(8-13)14-9)10-5-3-2-4-6-10;/h2-7H,8,13H2,1H3;1H |
Clave InChI |
RTEPQKWOSMJSDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)CN)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


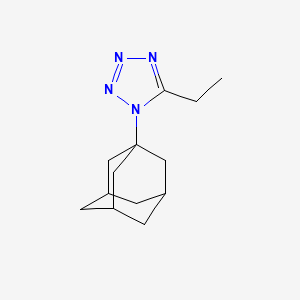
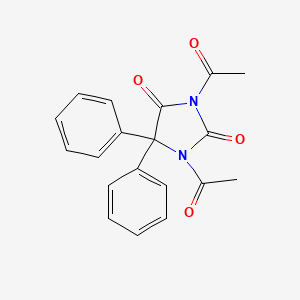
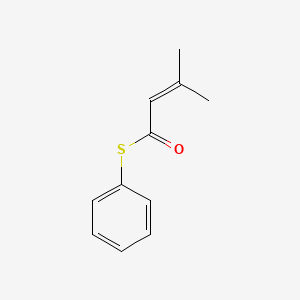
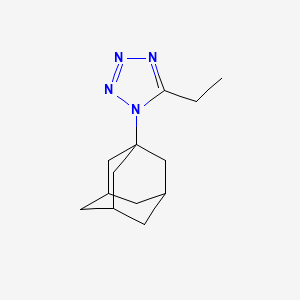
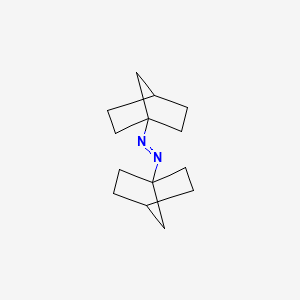
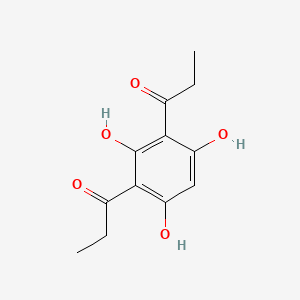
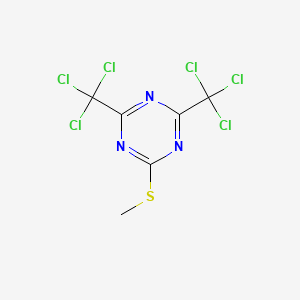
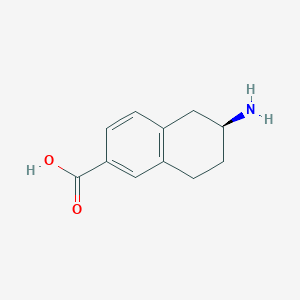
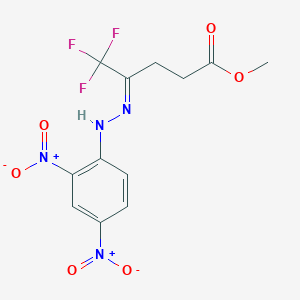
![Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14173491.png)
![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene](/img/structure/B14173497.png)
![3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde](/img/structure/B14173501.png)
![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)
